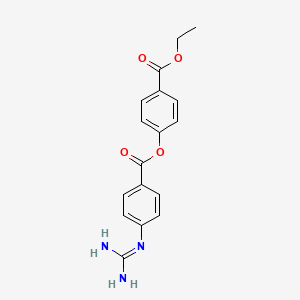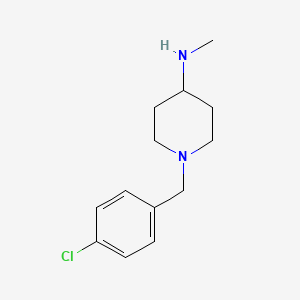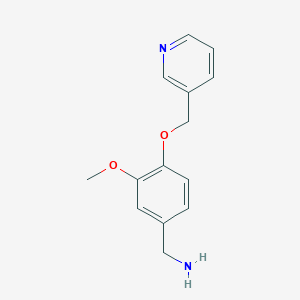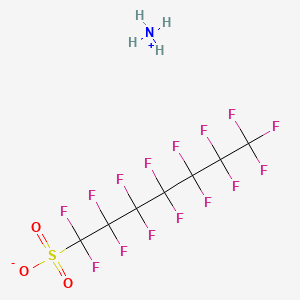
Ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonate: is a fluorinated organic compound known for its unique chemical properties. It is part of a class of compounds known as perfluoroalkyl sulfonates, which are characterized by their high stability and resistance to degradation. This compound is often used in various industrial and scientific applications due to its chemical inertness and ability to repel water and oil.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonate typically involves the reaction of perfluoroheptane sulfonyl fluoride with ammonia. The reaction is carried out under controlled conditions to ensure the complete conversion of the sulfonyl fluoride to the ammonium salt. The general reaction can be represented as follows:
C7F15SO2F+NH3→C7F15SO3NH4
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful handling of fluorinated intermediates and the use of specialized equipment to manage the highly reactive nature of the starting materials.
Análisis De Reacciones Químicas
Types of Reactions: Ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It is resistant to oxidation and reduction reactions because of the strong carbon-fluorine bonds.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines. The reaction conditions often include mild temperatures and aqueous or organic solvents.
Major Products: The major products of these reactions are typically the substituted derivatives of the original compound, where the sulfonate group is replaced by the nucleophile.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a surfactant and emulsifier due to its ability to lower surface tension and stabilize emulsions. It is also employed in the synthesis of other fluorinated compounds.
Biology: In biological research, ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonate is used to study the effects of fluorinated compounds on biological systems. Its high stability and resistance to metabolic degradation make it a useful tool for long-term studies.
Medicine: In medicine, this compound is investigated for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs can enhance the solubility and bioavailability of poorly soluble drugs.
Industry: Industrially, it is used in the manufacture of water and oil-repellent coatings, firefighting foams, and as a processing aid in the production of fluoropolymers.
Mecanismo De Acción
The mechanism of action of ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonate involves its interaction with various molecular targets through its sulfonate group. The compound can form strong ionic bonds with positively charged sites on proteins and other biomolecules, altering their structure and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
- Ammonium perfluorooctane sulfonate
- Ammonium perfluorohexane sulfonate
- Ammonium perfluorobutane sulfonate
Comparison: Compared to these similar compounds, ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonate has a longer fluorinated carbon chain, which enhances its hydrophobic and lipophobic properties. This makes it more effective in applications requiring extreme resistance to water and oil. Additionally, its larger molecular size can lead to different interaction profiles with biological molecules, making it a unique tool in scientific research.
Propiedades
Número CAS |
68259-07-4 |
|---|---|
Fórmula molecular |
C7HF15O3S.H3N C7H4F15NO3S |
Peso molecular |
467.15 g/mol |
Nombre IUPAC |
azanium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulfonate |
InChI |
InChI=1S/C7HF15O3S.H3N/c8-1(9,2(10,11)4(14,15)6(18,19)20)3(12,13)5(16,17)7(21,22)26(23,24)25;/h(H,23,24,25);1H3 |
Clave InChI |
RCILBNOAZQUGEE-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F.[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Nalpha-Boc-Nomega-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzo[b]furan-5-ylsulfonyl)-D-arginine](/img/structure/B12819186.png)
![(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine hydrochloride](/img/structure/B12819191.png)
![7-Chloronaphtho[1,2-b]benzofuran](/img/structure/B12819196.png)

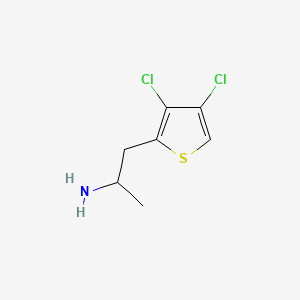

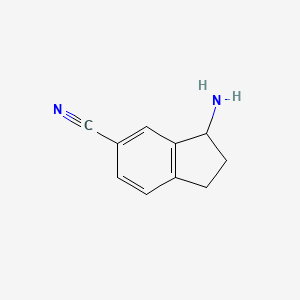
![(3AS,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B12819234.png)
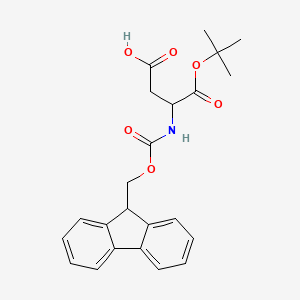
![bis[3,5-bis(trifluoromethyl)phenyl]-cyclopentylphosphane;[(1R)-1-cyclopentylethyl]-bis(3,5-dimethylphenyl)phosphane;iron](/img/structure/B12819246.png)
